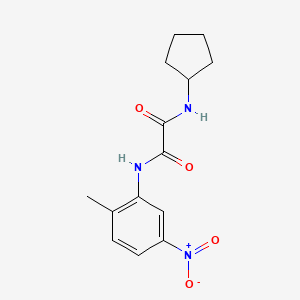

N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide, also known as CPON, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery. CPON is a derivative of oxalamide, which is a class of organic compounds that have been extensively studied for their diverse biological activities.

科学的研究の応用

Green Solvent Applications

N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide: has been identified as a potential green solvent. Its properties such as dielectric constant, solubility parameters, and solvent miscibility make it a candidate for replacing more toxic polar aprotic solvents in various chemical processes .

Organic Synthesis

The compound’s stability and low reactivity under a range of conditions allow it to be used in organic synthesis, particularly in reactions where conventional solvents might pose environmental or health risks .

Pharmaceutical Industry

In the pharmaceutical sector, this compound could be utilized as a solvent in the manufacturing of active pharmaceutical ingredients (APIs), where the reduction of hazardous solvent use is a critical goal .

Membrane Science

The unique solvent properties of N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide may find applications in membrane science, especially in processes where the use of traditional toxic solvents is unavoidable .

Catalysis

Catalytic processes often require specific solvent properties for optimal reactions. This compound’s characteristics may enhance the efficiency of catalytic systems and reduce the environmental footprint of these processes .

Biphasic Reactions

Due to its specific solubility parameters, N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide could be an excellent medium for biphasic reactions, which are essential in various industrial chemical processes .

Oxidation Reactions

The compound’s chemical stability makes it suitable for oxidation reactions, which are fundamental in organic chemistry and industrial applications .

Radical Reactions

Radical reactions require solvents that do not interfere with the reactive intermediates. The inert nature of N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide could make it a valuable solvent for these sensitive reactions .

作用機序

特性

IUPAC Name |

N-cyclopentyl-N'-(2-methyl-5-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-9-6-7-11(17(20)21)8-12(9)16-14(19)13(18)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPWHLIDLSDUBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B2857953.png)

![8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857955.png)

![2,6-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2857962.png)

![2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2857963.png)

![2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)thiazolo[4,5-c]pyridine](/img/structure/B2857968.png)